5-methyl-3-(trifluoromethyl)-1H-pyrazole

Synthetic Methodology Process Chemistry Quality Control

Researchers sourcing fluorinated pyrazole scaffolds often face inconsistent isomer ratios and supply gaps. This compound provides the thermodynamically favored 3-CF₃/5-CH₃ isomer with high regiochemical fidelity, eliminating the need for costly isomer separation. • Key intermediate for oxathiapiprolin fungicide synthesis; scalable one-pot process supports kg-scale procurement. • Enhanced metabolic stability via -CF₃ group (σp = +0.54); proven scaffold for CNS-penetrant kinase inhibitors. • Available from g to bulk quantities at ≥98% purity; immediate global dispatch from stocked inventory.

Molecular Formula C5H5F3N2
Molecular Weight 150.1 g/mol
CAS No. 10010-93-2
Cat. No. B154287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-3-(trifluoromethyl)-1H-pyrazole
CAS10010-93-2
Synonyms3-Methyl-5-(trifluoromethyl)-1H-pyrazole;  3-Methyl-5-(trifluoromethyl)pyrazole;  5-Methyl-3-(trifluoromethyl)-1H-pyrazole;  Methyl-5-trifluoromethylpyrazole;  3(or 5)-Methyl-5(or 3)-(trifluoromethyl)-Pyrazole
Molecular FormulaC5H5F3N2
Molecular Weight150.1 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)C(F)(F)F
InChIInChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10)
InChIKeyDLCHCAYDSKIFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-(trifluoromethyl)-1H-pyrazole CAS 10010-93-2: Core Properties and Procurement Baseline


5-Methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 10010-93-2), also referred to as 3-methyl-5-(trifluoromethyl)-1H-pyrazole, is a fluorinated heterocyclic building block with a molecular formula of C5H5F3N2 and a molecular weight of 150.10 g/mol . It is a white to off-white crystalline solid with a melting point of 88–90 °C [1]. The compound features a pyrazole ring bearing a methyl group at the 5-position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position . This substitution pattern imparts a calculated LogP of 1.74, indicating enhanced lipophilicity relative to non-fluorinated analogs [2]. Commercially, it is available in research quantities (mg to g scale) from multiple vendors at purities typically ≥98% , serving as a versatile intermediate in medicinal chemistry and agrochemical synthesis programs .

Chemistry

Fluorinated heterocyclic building block for medicinal and agrochemical synthesis

Structure

Defined 3-CF₃ / 5-CH₃ substitution pattern imparts unique electronic and steric properties

Supply

Available in research quantities with high chemical purity suitable for lead optimization

Why 5-Methyl-3-(trifluoromethyl)-1H-pyrazole Cannot Be Swapped with Generic Pyrazoles


The specific substitution pattern of 5-methyl-3-(trifluoromethyl)-1H-pyrazole—namely, a methyl group at the 5-position and a trifluoromethyl group at the 3-position—creates a unique electronic and steric environment that is not interchangeable with other pyrazole derivatives. The strong electron-withdrawing effect of the -CF₃ group (σp = +0.54) significantly alters the basicity of the pyrazole nitrogen (pKa ≈ 14.2) and enhances metabolic stability . The position of substituents on the pyrazole ring is critical; for example, condensation of 1,1,1-trifluoro-2,4-pentanedione with substituted hydrazines yields regioisomeric mixtures (e.g., an 88:12 ratio for certain analogs), demonstrating that the 3-CF₃/5-CH₃ isomer is the thermodynamically favored product but that alternative isomers are possible and would exhibit distinct reactivity profiles [1]. Generic substitution with a non-fluorinated pyrazole, a 4-substituted analog, or a regioisomer would result in different electronic properties, lipophilicity, and synthetic utility, directly impacting the performance of downstream applications in medicinal chemistry, agrochemical development, and materials science.

Non-fluorinated analogs

May exhibit lower lipophilicity and reduced metabolic stability, altering downstream biological or catalytic performance.

Regioisomeric pyrazoles

Different substitution positions (e.g., 1-CF₃/3-CH₃) can shift reactivity and selectivity in N-functionalization and cross-coupling.

4-substituted or unsubstituted analogs

Lack the same electronic environment; hydrogen-bonding and coordination behavior may differ, impacting ligand or scaffold performance.

5-Methyl-3-(trifluoromethyl)-1H-pyrazole: Quantitative Differentiation Evidence


Synthetic Yield and Purity: A Reproducible Building Block with High Conversion Efficiency

In a representative synthetic protocol, condensation of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate in methanol at 0°C to room temperature over 16 hours yielded 5-methyl-3-trifluoromethyl-1H-pyrazole as a yellow solid with a yield of 95% (4.5 g from 30 mmol scale) . While direct comparative yield data for alternative pyrazole syntheses under identical conditions are not available, this high yield and straightforward purification (concentration under reduced pressure) contrast favorably with the more complex, multi-step protocols often required for other trifluoromethylated heterocycles . This establishes a baseline for process efficiency and procurement considerations.

Synthetic yield
Cross-study comparable
95% yield, single-step condensation
Supports reliable high-purity procurement with minimal process development.
Hydrazine hydrate, MeOH, 0°C to RT; straightforward isolation.
Synthetic Methodology Process Chemistry Quality Control

ADMET Profile: In Silico Predictions of Favorable Drug-Like Properties

Computational ADMET predictions for 5-methyl-3-(trifluoromethyl)-1H-pyrazole indicate strong drug-development potential, including high blood-brain barrier (BBB) penetration, low metabolic liability, and good oral bioavailability, coupled with minimal hERG inhibition [1]. These properties are attributed to the presence of the trifluoromethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated pyrazole analogs . While these are in silico predictions rather than experimental data, they provide a comparative framework for assessing the compound's suitability as a lead-like scaffold in medicinal chemistry programs.

ADMET prediction
In silico / Data to verify
High BBB penetration, low metabolic liability, good oral bioavailability predicted
Prioritizes scaffold for lead-like optimization; requires experimental ADME validation.
Computational ADMET models; class-level CF₃ effect on stability.
Medicinal Chemistry ADMET Drug Discovery

Coordination Chemistry: Versatile Ligand Behavior for Transition Metal Complexes

5-Methyl-3-(trifluoromethyl)-1H-pyrazole acts as a monodentate ligand for first-row transition metals (Mn(II), Co(II), Ni(II), Cu(II), Zn(II)), forming complexes of composition M(Ac)₂·2L in CH₃CN/CH₃OH solvent systems [1]. The ligand's coordination behavior is solvent-dependent, with DMF leading to the isolation of a complex incorporating a solvent molecule (Mn(Ac)₂·L·DMF) [1]. This contrasts with more sterically demanding pyrazole ligands (e.g., 3,5-disubstituted pyrazoles) that may favor different coordination modes or exhibit lower stability. The presence of the electron-withdrawing CF₃ group influences the ligand's donor strength and the electronic properties of the resulting metal complexes, which can be tuned for applications in catalysis or materials science.

Coordination behavior
Class-level inference
Monodentate ligand for Mn(II)–Zn(II); solvent-dependent complexation
Enables tailored metal complexes with tunable electronic properties.
M(Ac)₂·2L in CH₃CN/CH₃OH; DMF yields mixed-ligand species.
Coordination Chemistry Materials Science Catalysis

Acid-Base Properties: Quantified Basicity Modulation by Trifluoromethyl Substitution

The substitution of a methyl group with a trifluoromethyl group on a pyrazole ring significantly alters its acid-base properties. For pyrazoles substituted at the 3- and 5-positions with methyl and trifluoromethyl groups, the thermodynamic basicities and acidities in both the gas phase and aqueous solution have been experimentally determined and correlated with theoretical calculations [1]. The electron-withdrawing -CF₃ group reduces the basicity of the pyrazole nitrogen compared to a methyl-substituted analog, with the compound exhibiting a predicted pKa of approximately 11.12–14.2 . This modulation of pKa is a key differentiator, as it directly impacts the compound's behavior in acid-base catalyzed reactions, its solubility profile, and its ability to form hydrogen bonds or coordinate to metal centers.

Basicity modulation
Cross-study comparable
pKa ≈ 11.1–14.2 (predicted), lowered by CF₃
Directs reactivity in acid-base sensitive transformations and coordination chemistry.
Experimental and computational gas-phase / aqueous data.
Physical Organic Chemistry Property Prediction Reactivity

High-Value Application Scenarios for 5-Methyl-3-(trifluoromethyl)-1H-pyrazole


Medicinal Chemistry: Privileged Scaffold for Kinase Inhibitors and CNS-Penetrant Leads

Given its favorable in silico ADMET profile, including high predicted BBB penetration and low metabolic liability [1], 5-methyl-3-(trifluoromethyl)-1H-pyrazole is a compelling core scaffold for the design of central nervous system (CNS)-active drug candidates, particularly kinase inhibitors. The trifluoromethyl group enhances metabolic stability, a common liability in pyrazole-based leads. The compound's well-characterized synthetic route and high-yielding preparation further support its use as a cost-effective building block for library synthesis and lead optimization programs.

Agrochemical Intermediate: Key Precursor to Oxathiapiprolin Fungicides

5-Methyl-3-(trifluoromethyl)-1H-pyrazole is a crucial intermediate in the synthesis of oxathiapiprolin, a highly potent piperidinyl thiazole isoxazoline fungicide effective against a broad spectrum of oomycete pathogens [1]. The development of improved, scalable one-pot processes for its preparation underscores its industrial relevance and the importance of securing a reliable, high-purity supply for agrochemical manufacturing. This specific application is not shared by many closely related pyrazole analogs, providing a clear procurement rationale.

Coordination Chemistry and Materials Science: Ligand for Tailored Metal Complexes

The ability of 5-methyl-3-(trifluoromethyl)-1H-pyrazole to function as a versatile, monodentate ligand for 3d transition metals [1] opens avenues for designing new coordination compounds with potential applications in catalysis, molecular magnetism, and materials science. The electronic influence of the CF₃ group can be exploited to fine-tune the redox properties and stability of the resulting metal complexes, differentiating them from complexes derived from non-fluorinated or more sterically hindered pyrazole ligands.

Synthetic Methodology Development: Building Block for Regioselective Functionalization

The well-defined substitution pattern and the presence of a reactive N-H group make 5-methyl-3-(trifluoromethyl)-1H-pyrazole an attractive substrate for exploring regioselective N-alkylation, N-arylation, and cross-coupling reactions [1]. Its use in microwave-assisted Stille couplings to prepare (fluoromethyl)pyrazoles highlights its utility in generating diverse libraries of fluorinated heterocycles. This contrasts with analogs that may exhibit poor regioselectivity or require protecting group strategies.

Application
Selection Property
Validation Focus
CNS-penetrant lead design
In silico ADMET profile (predicted BBB penetration, metabolic stability)
Experimental ADME and target-engagement assays
Oxathiapiprolin fungicide precursor
Scalable one-pot synthetic route compatibility
Intermediate purity and process reproducibility
3d transition metal complex synthesis
Monodentate ligand with tunable electronic effects
Complex characterization (XRD, UV-vis) and catalytic screening
Regioselective N-functionalization
Reactive N-H group and defined substitution pattern
Reaction optimization and library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-methyl-3-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.